molecular formula C10H5ClN2O3S B2610143 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1416985-31-3

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2610143
CAS No.: 1416985-31-3
M. Wt: 268.67
InChI Key: JOXVQFFSJZELOY-UHFFFAOYSA-N
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Description

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a versatile chemical intermediate designed for research applications, particularly in medicinal chemistry. The core 1,3-oxazole scaffold is a privileged structure in drug discovery, found in a range of bioactive molecules with reported antibacterial, antifungal, antiviral, and anticancer properties . The presence of the sulfonyl chloride group provides a highly reactive handle, allowing researchers to efficiently link the oxazole core to other molecular entities, such as amines, to form sulfonamides. This functional group is a common feature in compounds investigated as enzyme inhibitors, including protein tyrosine phosphatase inhibitors for metabolic disease research . The additional 4-cyano substituent on the oxazole ring can be used to further modify the compound's electronic properties or serve as a point for additional chemical derivatization. As a synthetic building block, this compound is valuable for constructing more complex heterocyclic systems or for use in the synthesis of potential pharmacologically active agents targeting various diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXVQFFSJZELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. This reaction is carried out using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

Anticancer Activity

A significant area of research surrounding 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines.

Case Studies

  • NCI-60 Cancer Cell Line Panel :
    A study synthesized several analogs of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide and evaluated their cytotoxicity against the NCI-60 cancer cell line panel. Compounds exhibited varying degrees of growth inhibition, with some demonstrating potent activity against leukemia and solid tumor cell lines. Notably, compounds with methylpiperidine fragments showed enhanced potency compared to their counterparts .
  • Mechanism of Action :
    The mechanism underlying the anticancer activity has been linked to DNA damage pathways. The compounds are thought to induce cytotoxic effects through interactions with cellular targets that lead to apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the side chains significantly influence biological activity .

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antiviral Activity :
    Recent investigations have highlighted its potential against human papillomavirus (HPV). Specific derivatives demonstrated significant antiviral activity with low cytotoxicity, suggesting their utility as lead compounds for developing antiviral therapies .
  • Enzyme Inhibition :
    The sulfonyl chloride moiety allows for covalent modification of enzyme active sites, making these compounds valuable in developing enzyme inhibitors for various biochemical pathways.

Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityEffective against multiple cancer cell lines; induces apoptosis
Antiviral ActivityPotential against HPV with low toxicity
Enzyme InhibitionCovalent modification of enzymes for therapeutic development

Mechanism of Action

The mechanism of action of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can exhibit biological activity .

Comparison with Similar Compounds

Methoxycarbonyl-Substituted Oxazole Sulfonyl Chlorides

Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates (e.g., methyl 2-phenyl derivatives) differ from 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride by replacing the cyano group (CN) with a methoxycarbonyl (COOCH₃) group at position 3. This substitution significantly alters reactivity:

  • Reactivity: Methoxycarbonyl derivatives undergo Smiles rearrangement during reactions with aminoazoles, forming products with primary amino groups, whereas the cyano-substituted analogue favors direct sulfonamide formation without rearrangement .
  • Biological Activity : Methoxycarbonyl derivatives are less studied for anticancer activity but are utilized as intermediates in heterocyclization reactions .

Thiophene-Substituted Oxazole Sulfonamides

Replacing the phenyl group in this compound with a thiophene moiety (e.g., N-(4-cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) reduces anticancer efficacy. For example:

Pharmacological Comparison with Sulfonamide Derivatives

Anticancer Activity

The sulfonamide derivatives of this compound exhibit superior anticancer activity compared to other heterocyclic sulfonamides. Key findings include:

Compound GI₅₀ (µM) TGI (µM) LC₅₀ (µM) Cell Lines Tested Reference
Compound 9 (3-methylpiperidine substituent) 1.4 ± 0.1 3.9 ± 0.6 7.1 ± 1.0 NCI-60 panel
Compound 8 (4-methylpiperidine substituent) 2.5 ± 0.4 7.1 ± 1.3 16.4 ± 2.3 NCI-60 panel
Thiophene-substituted derivative >100 >100 >100 Limited cancer lines
  • Key Insight : The phenyl group at position 2 enhances binding affinity and cytotoxicity, likely due to hydrophobic interactions with cellular targets .

ADMET and Drug-Likeness

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives exhibit favorable ADMET profiles compared to analogues with bulkier substituents:

  • Absorption : High gastrointestinal absorption predicted due to moderate lipophilicity (LogP = 2.1–2.8) .

Biological Activity

4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both cyano and sulfonyl chloride functional groups. This dual functionality enhances its reactivity, making it a versatile building block for synthesizing various bioactive molecules.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react with a variety of nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamide derivatives, which have been shown to exhibit significant biological properties, including anticancer and antiviral activities.

Anticancer Activity

Research indicates that derivatives of this compound demonstrate potent cytotoxic effects against various cancer cell lines. A study involving methyl 5-benzylsulfonyl derivatives revealed broad-spectrum anticancer activity with average GI50 values in the low micromolar range. For instance, the compound showed high cytotoxicity against leukemia (CCRF-CEM) and colon cancer (COLO 205) cell lines, with GI50 values as low as 5.37×1065.37\times 10^{-6} mol/L .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI50 (mol/L)TGI (mol/L)LC50 (mol/L)
CCRF-CEM5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}
COLO 2054.2×1054.2\times 10^{-5}8.7×1058.7\times 10^{-5}1.2×1041.2\times 10^{-4}
MOLT-49.29×1069.29\times 10^{-6}2.0×1052.0\times 10^{-5}3.0×1053.0\times 10^{-5}
MALME-3M7.87×1067.87\times 10^{-6}1.8×1051.8\times 10^{-5}2.9×1052.9\times 10^{-5}

Antiviral Activity

In addition to its anticancer properties, compounds derived from this compound have shown potential as antiviral agents. A review highlighted the effectiveness of sulfonamide derivatives against viruses such as coxsackievirus B and enteroviruses, demonstrating IC50 values below 5μM5\mu M . These findings suggest that the compound may inhibit viral replication through mechanisms similar to those observed in established antiviral therapies.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of various oxazole derivatives, including those derived from this compound. The study utilized molecular docking simulations to assess interactions with tubulin and cyclin-dependent kinases (CDKs). The results indicated that these compounds could effectively inhibit tubulin polymerization, a critical process in cancer cell division .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel derivatives based on the core structure of this compound. The study reported that these derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing the potential for developing new anticancer agents from this compound .

Q & A

Q. What are the optimal synthetic conditions for preparing 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride?

  • Methodological Answer : The compound is synthesized via oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. Key steps include:
  • Cyclization : Use Lawesson’s reagent for thiolation to generate intermediates like 5-benzylsulfanyl derivatives .
  • Chlorination : Treat intermediates with chlorosulfonic acid at 0°C for 1 hour, followed by room temperature stirring for 2 hours. Precipitation in ice-water yields the sulfonyl chloride .
  • Critical Parameters : Maintain stoichiometric control of chlorinating agents to avoid over-chlorination.

Q. How can purity be ensured during purification of sulfonyl chloride intermediates?

  • Methodological Answer :
  • Precipitation : After chlorination, isolate the product by quenching in ice-water to precipitate impurities (e.g., unreacted starting materials) .
  • Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate sulfonyl chloride from byproducts like sulfonic acids .
  • Analytical Confirmation : Monitor purity via TLC (Rf = 0.5–0.6 in hexane/ethyl acetate) and confirm with <sup>1</sup>H NMR (absence of benzylthio protons at δ 4.2–4.5 ppm) .

Q. What are the stability considerations for handling this sulfonyl chloride?

  • Methodological Answer :
  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis. Similar sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) degrade within days at room temperature due to moisture sensitivity .
  • Handling : Use anhydrous solvents (e.g., dry DCM) and strictly control reaction humidity (<10% RH) to avoid side reactions like sulfonic acid formation .

Advanced Research Questions

Q. How does the electronic nature of aryl substituents influence sulfonyl chloride reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Para-nitro or cyano substituents on the phenyl ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides) .
  • Steric Effects : Ortho-substituents (e.g., chloro) reduce reactivity by hindering access to the sulfonyl group. This is evidenced by lower yields in coupling reactions compared to para-substituted analogs .
  • Data Table :
Aryl SubstituentReaction Rate (k, M<sup>−1</sup>s<sup>−1</sup>)Yield (%)
4-CN0.4592
2-Cl0.1258
4-NO20.5288

Q. How can contradictory yield data in sulfonamide derivatization be resolved?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) that reduce yields. Adjust reaction stoichiometry (1.2 eq. amine) and use scavengers like molecular sieves to absorb moisture .
  • Kinetic Studies : Monitor reaction progress via in situ <sup>19</sup>F NMR (if fluorinated amines are used) to optimize reaction time and temperature .

Q. What structural features enhance antitumor activity in sulfonamide derivatives?

  • Methodological Answer :
  • Pharmacophore Design : Introduce hydrophobic groups (e.g., trifluoromethylpyridine) to improve membrane permeability. Derivatives with 5-phenyl-1,3-thiazole-4-sulfonamide cores show IC50 values <10 μM against breast cancer cell lines .
  • SAR Studies : Replace the oxazole ring with thiazole or triazole to modulate electronic properties and binding affinity .

Q. How can crystallographic data validate the sulfonyl chloride’s molecular geometry?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal analysis reveals bond angles (e.g., S–O bonds ≈ 1.42 Å) and confirms the oxazole ring’s planarity. Compare with analogous structures like 5-phenyl-1,3-thiazole-4-sulfonyl chloride (mean C–C bond length = 1.39 Å) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps, highlighting nucleophilic attack sites at the sulfonyl group .

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